(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
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Overview
Description
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate is a chemical compound with the molecular formula C17H19BF6S and a molecular weight of 380.2 g/mol . It is known for its use in various chemical reactions, particularly in the field of photoredox catalysis. The compound appears as a white to orange to green powder or crystal and has a melting point of 157°C (dec.) .
Preparation Methods
The synthesis of (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate typically involves the reaction of an aromatic alkene with the sulfonium salt in the presence of a photoredox catalyst. A common method includes the following steps :
- A Schlenk tube is charged with an acetonitrile solution of an aromatic alkene, this compound, perylene, and water under a nitrogen atmosphere.
- The mixture is degassed by freeze-pump-thaw cycles.
- The Schlenk tube is placed at 2-3 cm away from blue LED lamps (λ = 425 ± 15 nm) in a water bath.
- The mixture is stirred for 6-12 hours at room temperature under visible light irradiation.
- After the reaction, water is added, and the resulting suspension is extracted with dichloromethane.
- The combined organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- Purification by column chromatography and reprecipitation affords the desired product.
Chemical Reactions Analysis
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Photoredox Catalysis: It is used in visible-light-induced difluoromethylation reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to an aromatic substrate.
Common reagents and conditions used in these reactions include acetonitrile, perylene, and blue LED lamps for photoredox catalysis . Major products formed from these reactions are difluoromethylated aromatic compounds .
Scientific Research Applications
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism by which (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate exerts its effects involves the generation of difluoromethyl radicals under photoredox conditions. The molecular targets and pathways involved include:
Photoredox Activation: The compound absorbs visible light, leading to the excitation of the photoredox catalyst (e.g., perylene).
Radical Generation: The excited catalyst facilitates the homolytic cleavage of the C-S bond in the sulfonium salt, generating difluoromethyl radicals.
Radical Addition: The difluoromethyl radicals add to the aromatic substrate, resulting in the formation of difluoromethylated products.
Comparison with Similar Compounds
(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate can be compared with other sulfonium salts used in photoredox catalysis:
Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate: This compound is used for trifluoromethylation reactions and has similar photoredox properties.
Mesityl(2,2,2-trifluoroethyl)iodonium Trifluoromethanesulfonate: Another compound used for trifluoromethylation, but with different reactivity and selectivity compared to this compound.
The uniqueness of this compound lies in its ability to efficiently generate difluoromethyl radicals under mild conditions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFHGJCOZXVMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133476-51-2 |
Source
|
Record name | (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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